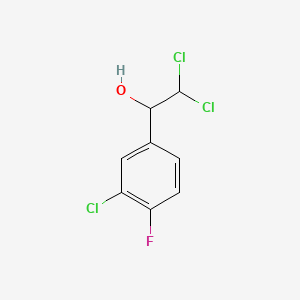
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol is an organic compound with the molecular formula C8H7Cl3FO. This compound is of interest due to its unique chemical structure, which includes both chlorine and fluorine atoms attached to a phenyl ring, as well as a hydroxyl group. It is used in various chemical and pharmaceutical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-chloro-4-fluorobenzaldehyde with chloroform in the presence of a base, followed by reduction to yield the desired product . The reaction conditions typically involve temperatures ranging from 0°C to 50°C and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-dichloro-1-(3-chloro-4-fluorophenyl)ethanone, while reduction can produce 2,2-dichloro-1-(3-chloro-4-fluorophenyl)ethane.
Aplicaciones Científicas De Investigación
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in the development of new pharmaceuticals.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol involves its interaction with specific molecular targets. The presence of halogen atoms and a hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, contributing to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dichloro-1-(4-chloro-3-fluorophenyl)ethanol
- 2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanone
- 1-(2,6-Dichloro-3-fluorophenyl)ethanol
Uniqueness
2,2-Dichloro-1-(3-chloro-4-fluorophenyl)ethanol is unique due to its specific arrangement of chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propiedades
Fórmula molecular |
C8H6Cl3FO |
|---|---|
Peso molecular |
243.5 g/mol |
Nombre IUPAC |
2,2-dichloro-1-(3-chloro-4-fluorophenyl)ethanol |
InChI |
InChI=1S/C8H6Cl3FO/c9-5-3-4(1-2-6(5)12)7(13)8(10)11/h1-3,7-8,13H |
Clave InChI |
OHSKIUZUXBMYLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C(Cl)Cl)O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















